Cas no 303084-21-1 (4-Bromo-N-t-butyl-2-fluorobenzamide)

4-Bromo-N-t-butyl-2-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-fluoro-
- 4-bromo-N-tert-butyl-2-fluorobenzamide
- N-tert-Butyl-4-bromo-2-fluorobenzamide
- 4-Bromo-N-t-butyl-2-fluorobenzamide
- QC-7886
-
計算された属性
- せいみつぶんしりょう: 273.01600
じっけんとくせい
- PSA: 32.59000
- LogP: 3.69130
4-Bromo-N-t-butyl-2-fluorobenzamide セキュリティ情報
4-Bromo-N-t-butyl-2-fluorobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
4-Bromo-N-t-butyl-2-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B688083-1000mg |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 1g |
$ 98.00 | 2023-04-18 | ||
TRC | B688083-100mg |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B688083-1g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 1g |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AB39242-25g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 98% | 25g |
$793.00 | 2024-04-20 | |
A2B Chem LLC | AB39242-5g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 98% | 5g |
$271.00 | 2024-04-20 | |
Crysdot LLC | CD12086179-10g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 95+% | 10g |
$377 | 2024-07-24 | |
Crysdot LLC | CD12086179-25g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 95+% | 25g |
$677 | 2024-07-24 | |
1PlusChem | 1P003022-5g |
Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-fluoro- |
303084-21-1 | 98% | 5g |
$283.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278629-25g |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 98% | 25g |
¥10361.00 | 2024-08-02 | |
TRC | B688083-250mg |
4-Bromo-N-t-butyl-2-fluorobenzamide |
303084-21-1 | 250mg |
$ 75.00 | 2023-04-18 |
4-Bromo-N-t-butyl-2-fluorobenzamide 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
4-Bromo-N-t-butyl-2-fluorobenzamideに関する追加情報
Introduction to 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS No. 303084-21-1)
4-Bromo-N-t-butyl-2-fluorobenzamide (CAS No. 303084-21-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of benzamide derivatives, characterized by a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, further modified with an N-t-butyl group. Such structural motifs are often explored for their pharmacological activity, particularly in the development of novel therapeutic agents.
The synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity and the precision required in its preparation. The presence of both bromine and fluorine substituents makes this molecule a valuable intermediate in organic synthesis, enabling further functionalization through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more intricate molecular frameworks, which can be essential for achieving desired biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzamide derivatives due to their demonstrated efficacy in modulating various biological pathways. The introduction of halogen atoms, such as bromine and fluorine, into the benzamide core enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Specifically, 4-Bromo-N-t-butyl-2-fluorobenzamide has been investigated for its potential role in inhibiting enzymes and receptors involved in inflammatory and oncogenic processes.
One of the most compelling aspects of 4-Bromo-N-t-butyl-2-fluorobenzamide is its utility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop novel analogs with enhanced binding affinity and selectivity. For instance, studies have shown that modifications at the N-t-butyl position can significantly influence the compound's interaction with target proteins, making it a versatile scaffold for drug discovery. The fluorine atom, in particular, has been shown to improve metabolic stability and binding interactions, which are crucial for prolonging drug efficacy.
The use of 4-Bromo-N-t-butyl-2-fluorobenzamide in academic and industrial research has been complemented by advances in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to rapidly evaluate the compound's biological activity across multiple targets, streamlining the drug discovery process. Additionally, the compound's well-documented synthetic pathways have facilitated its adoption as a standard reagent in many laboratories, ensuring reproducibility and reliability in experimental outcomes.
Recent publications have highlighted the potential of 4-Bromo-N-t-butyl-2-fluorobenzamide in addressing unmet medical needs. For example, preclinical studies have demonstrated its ability to modulate key signaling pathways associated with neurodegenerative diseases. The compound's ability to interact with specific protein targets without significant off-target effects makes it an attractive candidate for further development. Furthermore, its structural features align well with current trends in drug design, such as the emphasis on multivalent interactions and covalent binding strategies.
The chemical properties of 4-Bromo-N-t-butyl-2-fluorobenzamide also make it a valuable tool for studying molecular recognition processes. The presence of both bromine and fluorine atoms provides multiple sites for interaction with biological molecules, allowing researchers to probe binding mechanisms at a detailed level. This has led to insights into how small molecules can be designed to achieve high specificity and potency. Such knowledge is essential for developing drugs that can effectively interfere with disease-causing pathways while minimizing side effects.
In conclusion, 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS No. 303084-21-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with its synthetic accessibility and biological activity, make it a cornerstone compound in drug discovery efforts. As research continues to uncover new therapeutic applications, this molecule is poised to play an increasingly important role in developing next-generation therapeutics that address complex diseases.
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